Bestatin

Overview

Description

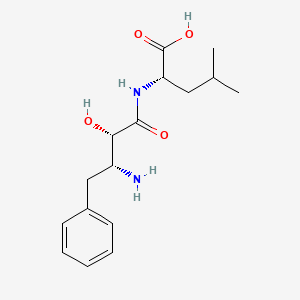

Bestatin, also known as Ubenimex, is a natural, broad-spectrum, and competitive CD13 (Aminopeptidase N)/APN and leukotriene A4 hydrolase inhibitor . It has anticancer effects .

Synthesis Analysis

A common precursor strategy for the synthesis of bestatin hydrochloride, an anticancer agent, uses an α,β-unsaturated ester as a common precursor . The protocol offers mild reaction conditions, good yields, and excellent stereoselectivity . Another method for the synthesis of bestatin involves a proline-catalyzed α-hydroxylation of an aldehyde derived from D-phenylalanine .Molecular Structure Analysis

Bestatin is a small molecule dipeptide . It is mainly used as an aminopeptidase (AP)-N inhibitor, immunomodulator, and antitumor drug .Chemical Reactions Analysis

Bestatin induces a cellular immune response in murine PECs and porcine PBMCs through IFNγ secretion . It effectively induces Th1-cell-mediated cellular immune responses as well as NK-cell-mediated innate immune responses .Physical And Chemical Properties Analysis

Bestatin is a white powder, soluble in methanol, ethanol, DMSO, and other organic solvents . It is derived from Streptomyces olivoreticuli .Scientific Research Applications

Immunomodulatory Adjuvant in Vaccines

Bestatin has been found to be a potent immunomodulatory small molecule that drives robust and long-lasting immune responses as an adjuvant in viral vaccines . It has been evaluated as a novel small molecule adjuvant for inactivated Foot-and-Mouth Disease (FMD) vaccines. The FMD vaccine formulated with bestatin enhanced early, intermediate-, and particularly long-term immunity in experimental animals (mice) and target animals (pigs) .

Breast Cancer Treatment

Bestatin serves as an adjuvant chemotherapy, triggering apoptosis in cancer cells . It has been studied for its effects on sorted Breast Cancer Stem Cells (BCSCs) from breast cancer cell lines. The results indicated that bestatin inhibits the migration and proliferation of breast cancer cells by reducing the stemness of BCSCs both in vitro and in vivo .

Regulation of the Immune System

Bestatin has been used as a tool in elucidating the physiological role of some mammalian exopeptidases in the regulation of the immune system .

Tumor Growth and Invasion

Bestatin has been found to play a role in the growth of tumors and their invasion of surrounding tissues .

Degradation of Cellular Proteins

Bestatin has been used to study the degradation of cellular proteins .

Hematopoietic Stimulator and Restorator

Bestatin has been identified as a pan-hematopoietic stimulator and restorator .

Inhibitor of Natural Opioid Peptides

Bestatin has been found to inhibit several natural opioid peptides .

Enhancing the Proliferation of Normal Human Bone Marrow

Bestatin has been used as an immuno modifier for enhancing the proliferation of normal human bone marrow to form CFU-GM colonies .

Mechanism of Action

Target of Action

Bestatin, also known as Ubenimex, is a competitive protease inhibitor . It primarily targets aminopeptidase B , leukotriene A4 hydrolase , and aminopeptidase N . These enzymes play crucial roles in various physiological processes, including protein degradation, immune response modulation, and cell signaling .

Mode of Action

Bestatin exerts its effects by binding to its target enzymes and inhibiting their activity . As a competitive inhibitor, it competes with the substrate for the active site of the enzyme, thereby reducing the rate of the reaction . This interaction leads to changes in cellular processes that these enzymes are involved in, such as protein degradation and immune response .

Biochemical Pathways

The inhibition of aminopeptidases by Bestatin affects several biochemical pathways. For instance, it has been shown to reduce the stemness of breast cancer stem cells (BCSCs) by regulating the cell cycle, leading to increased cell apoptosis and decreased cell proliferation . Moreover, Bestatin has been found to protect endopeptides against catabolism, exhibiting analgesic activity .

Pharmacokinetics

The pharmacokinetics of Bestatin in mice are dependent on the route of administration . It has a short half-life (1.69 min t1/2 α and 12.8 min t1/2 β), but a high initial serum level following intravenous administration . When administered via other routes (intraperitoneal, subcutaneous, intramuscular, or oral), Bestatin has longer half-lives . The maximum area under the curve (concentration×time), which is indicative of the drug’s bioavailability, occurs following intravenous and intramuscular administration .

Result of Action

The molecular and cellular effects of Bestatin’s action are diverse. It has been shown to inhibit the migration and proliferation of breast cancer cells by reducing the stemness of BCSCs . In addition, it triggers apoptosis in cancer cells . Bestatin also enhances the immune response, as evidenced by its use as an adjuvant in viral vaccines .

Action Environment

The action, efficacy, and stability of Bestatin can be influenced by various environmental factors. For instance, the physiological environment of the cell, including pH and the presence of other molecules, can affect the binding of Bestatin to its target enzymes. Additionally, the drug’s therapeutic activity is associated with its pharmacokinetics, requiring aggressive (either daily or twice daily injection, especially following oral administration) and high-dose administration due to its brief serum half-life .

Future Directions

Bestatin has shown significant potential to improve the efficacy of inactivated Foot-and-Mouth Disease (FMD) vaccines in terms of immunomodulatory function for the simultaneous induction of potent cellular and humoral immune response and a long-lasting memory response . It is also being studied for its potential use in the treatment of Pulmonary Arterial Hypertension (PAH) .

properties

IUPAC Name |

(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22)/t12-,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGGPCQERPFHOB-RDBSUJKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ubenimex | |

CAS RN |

58970-76-6 | |

| Record name | Bestatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58970-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ubenimex [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058970766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ubenimex | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | [S-(R*,S*)]-N-(3-amino-2-hydroxy-4-phenylbutyroyl)-L-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UBENIMEX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0J33N5627 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

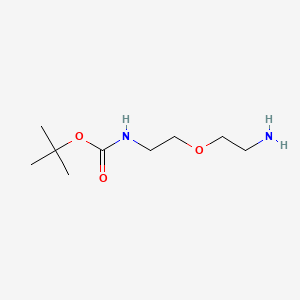

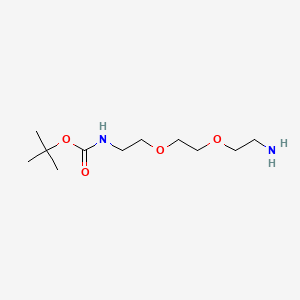

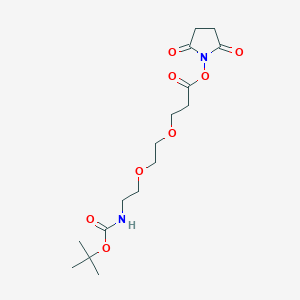

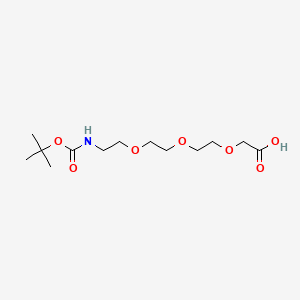

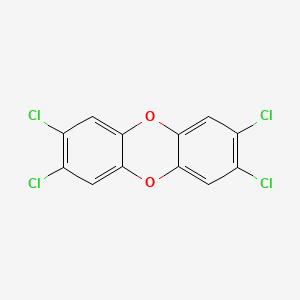

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.